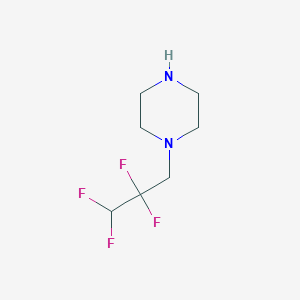
1-(2,2,3,3-Tetrafluoropropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,2,3,3-Tetrafluoropropyl)piperazine” is a chemical compound with the CAS Number: 23476-98-4 . It has a molecular weight of 200.18 . The IUPAC name for this compound is 1-(2,2,3,3-tetrafluoropropyl)piperazine .
Molecular Structure Analysis
The InChI code for “1-(2,2,3,3-Tetrafluoropropyl)piperazine” is 1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(2,2,3,3-Tetrafluoropropyl)piperazine” is a liquid at room temperature .科学的研究の応用
Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a structural analogue potentially related in activity to 1-(2,2,3,3-Tetrafluoropropyl)piperazine, has been identified as a promising candidate for therapeutic and/or diagnostic applications in oncology. Modifications to reduce its lipophilicity, while maintaining or enhancing affinity for σ receptors, are under investigation for improved tumor targeting and minimal antiproliferative activity, highlighting its utility in cancer research and treatment (Abate et al., 2011).
Flame Retardant Applications
Research into the application of piperazine-phosphonates as flame retardants on cotton fabric has shown significant potential. The study of thermal decomposition reactions of treated fabrics provides insights into the effectiveness of these compounds in enhancing fire resistance, indicating a valuable application of piperazine derivatives in material science and safety technology (Nguyen et al., 2014).
Antimicrobial Activities
Novel 1,4-Disubstituted piperazines have been synthesized and evaluated for their antibacterial activities. This research highlights the importance of the piperazine moiety in the development of new antimicrobial agents, demonstrating its potential in addressing drug-resistant pathogenic bacterial strains (Shroff et al., 2022).
Central Pharmacological Activities
Piperazine derivatives are extensively researched for their central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. This area of study underscores the versatility of piperazine derivatives in the development of central nervous system (CNS) drugs, with potential therapeutic benefits for various psychiatric and neurological disorders (Brito et al., 2018).
Antifungal Applications
Optically active antifungal azoles containing the piperazine moiety have shown significant activity against various fungal pathogens, offering a new approach to treating fungal infections with enhanced efficacy and selectivity. This research provides a foundation for the development of novel antifungal agents with the potential to improve patient outcomes in infectious disease management (Upadhayaya et al., 2004).
Drug Delivery and Sensor Applications
Studies involving heteroatom-doped fullerenes interacting with piperazine derivatives suggest potential applications in drug delivery and as sensor devices. These findings open new avenues for the use of piperazine compounds in medical applications, highlighting their role in the development of innovative diagnostic and therapeutic tools (Alver et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, H335 . The precautionary statements associated with the compound include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYMOHYRZUZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,3,3-Tetrafluoropropyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2814806.png)
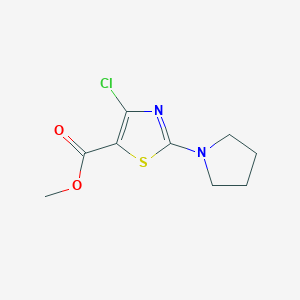
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

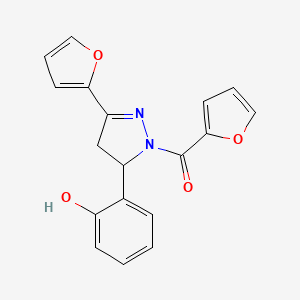


![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)
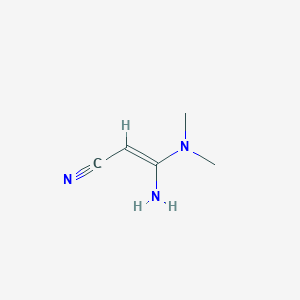

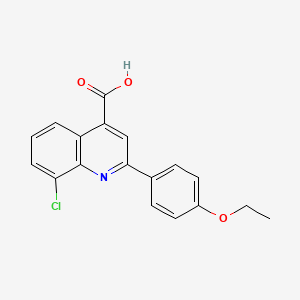
![4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2814826.png)
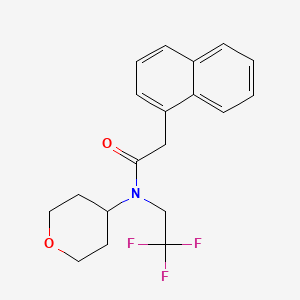
![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2814828.png)